N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide
Description
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O5S/c20-14-7-9-16(10-8-14)29(26,27)23-11-4-12-28-17(23)13-21-18(24)19(25)22-15-5-2-1-3-6-15/h7-10,15,17H,1-6,11-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEAJEUKUIHOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide typically involves multiple steps, starting with the preparation of the oxazinan ring. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with an oxazinan derivative under controlled conditions to form the desired oxazinan ring structure. The final step involves the coupling of the oxazinan derivative with cyclohexyloxamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The oxazinan ring and cyclohexyloxamide moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexylethanediamide
- N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cycloheptylethanediamide
Uniqueness
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N’-cyclohexyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Biological Activity
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
With a molecular weight of approximately 469.9 g/mol, it features several functional groups that contribute to its biological activity, including a sulfonyl group , an oxazinan ring , and a chlorophenyl moiety .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds can inhibit the growth of various bacteria and fungi. The mechanism typically involves the inhibition of specific enzymes critical for microbial survival.
Table 1: Antimicrobial Activity Comparison
| Compound | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Bacteria | TBD | |
| Ciprofloxacin | Bacteria | 1.0 | |
| Ketoconazole | Fungi | 0.5 |
Anticancer Potential
Molecular docking studies suggest that the compound may interact with specific cancer-related targets, potentially leading to anticancer effects. The presence of the oxazinan ring is thought to enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer activity of structurally related compounds, it was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors that regulate cell growth and apoptosis.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Oxazinan Ring : Starting from appropriate precursors involving chlorophenol derivatives.
- Sulfonation : Introducing the sulfonyl group through electrophilic aromatic substitution.
- Final Coupling Reaction : Attaching cyclohexyl and oxamide moieties through amide bond formation.
Research Findings and Future Directions
Current research highlights the need for further exploration into the pharmacological profiles of this compound. While preliminary studies indicate promising antimicrobial and anticancer activities, detailed in vivo studies are required to establish efficacy and safety profiles.
Future Research Directions:
- In Vivo Studies : To assess therapeutic potential in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize chemical modifications for enhanced activity.
Q & A
Q. What are the optimized synthetic routes for N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide?
The synthesis typically involves sequential sulfonylation of the oxazinan ring, followed by coupling with cyclohexylamine via oxamide formation. Key steps include:
- Sulfonylation : Reacting 1,3-oxazinan-2-yl precursors with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Oxamide Coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfonylated oxazinan intermediate with cyclohexylamine. Reaction yields (~60–75%) depend on solvent polarity (e.g., DMF or THF) and temperature control (0–25°C) .
- Purification : Reverse-phase HPLC or silica-gel chromatography to isolate the final product (>95% purity) .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and sulfonyl group orientation. Data collection requires single crystals grown via slow evaporation (e.g., methanol/water mixtures) .
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., sulfonyl at C3, cyclohexyl group on oxamide). CDCl₃ or DMSO-d₆ are common solvents .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or impurities. Strategies include:
- Dose-Response Repetition : Conduct parallel assays in standardized models (e.g., HEK293 for receptor binding) with positive controls (e.g., KN-93 for kinase inhibition) .
- Analytical Purity Checks : Use HPLC-MS to confirm compound integrity and rule out degradation products .
- Molecular Docking : Compare binding poses in target proteins (e.g., RORγ) using AutoDock Vina to identify steric/electronic factors affecting activity .
Q. What experimental strategies determine the compound’s mechanism of action against specific targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., tubulin or RORγ). Calculate values to assess affinity .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Cellular Pathway Analysis : RNA-seq or Western blotting post-treatment to identify downstream effects (e.g., apoptosis markers like caspase-3) .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for derivatives?
- Pharmacophore Modeling : Define essential features (e.g., sulfonyl acceptor, oxazinan hydrophobicity) using Schrödinger Phase. Validate with in vitro activity data .
- QM/MM Simulations : Analyze electronic effects of substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding .
- ADMET Prediction : SwissADME or pkCSM tools predict bioavailability, highlighting modifications to improve solubility (e.g., adding polar groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
